N-(3-bromophenyl)-3-{1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole-5-carboxamide
CAS No.: 1251557-04-6
Cat. No.: VC6944633
Molecular Formula: C19H15BrN6O2
Molecular Weight: 439.273
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251557-04-6 |
|---|---|
| Molecular Formula | C19H15BrN6O2 |
| Molecular Weight | 439.273 |
| IUPAC Name | N-(3-bromophenyl)-3-[1-[(4-methylphenyl)methyl]triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide |
| Standard InChI | InChI=1S/C19H15BrN6O2/c1-12-5-7-13(8-6-12)10-26-11-16(23-25-26)17-22-19(28-24-17)18(27)21-15-4-2-3-14(20)9-15/h2-9,11H,10H2,1H3,(H,21,27) |
| Standard InChI Key | YWBJMTWPIJAFGH-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)CN2C=C(N=N2)C3=NOC(=N3)C(=O)NC4=CC(=CC=C4)Br |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s molecular formula is , with a molar mass of 439.273 g/mol. Its IUPAC name, N-(3-bromophenyl)-3-[1-[(4-methylphenyl)methyl]triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide, reflects the integration of three key components:
-
A 3-bromophenyl group attached to the carboxamide moiety.
-
A 1,2,4-oxadiazole ring substituted at position 3 with a triazole unit.
-
A 1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl side chain, introducing steric bulk and aromaticity.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 439.273 g/mol |
| SMILES | CC1=CC=C(C=C1)CN2C=C(N=N2)C3=NOC(=N3)C(=O)NC4=CC(=CC=C4)Br |
| InChI Key | YWBJMTWPIJAFGH-UHFFFAOYSA-N |
The presence of both oxadiazole and triazole rings contributes to its planar geometry, which may enhance interactions with biological targets such as enzymes or DNA .
Synthetic Pathways and Optimization
General Synthesis Strategy
The compound’s synthesis likely follows a multi-step sequence common to oxadiazole-triazole hybrids :
-
Formation of the Oxadiazole Core: Cyclocondensation of a hydrazide derivative with carbon disulfide or thiourea derivatives under basic conditions . For example, hydrazinolysis of ethyl 2-(2-acetamidophenoxy)acetate yields a hydrazide intermediate, which reacts with carbon disulfide to form the oxadiazole ring .
-
Triazole Incorporation: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces the 1,2,3-triazole moiety. The para-methylbenzyl group is attached via alkylation or substitution reactions.
-
Carboxamide Coupling: Activation of the oxadiazole-5-carboxylic acid (e.g., using thionyl chloride) followed by reaction with 3-bromoaniline forms the final carboxamide.
Table 2: Representative Reaction Conditions for Analog Synthesis
Challenges in Synthesis
-
Regioselectivity: Ensuring proper substitution on the triazole ring requires careful control of reaction stoichiometry and catalysts.
-
Purification: The compound’s low solubility in common solvents (e.g., water, ethanol) necessitates chromatographic techniques or recrystallization from DMF/water mixtures.
Hypothesized Biological Activity
Mechanistic Basis
The structural features of N-(3-bromophenyl)-3-{1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole-5-carboxamide suggest multiple mechanisms of action:
-
Oxadiazole Ring: Enhances electron-deficient character, facilitating interactions with nucleophilic residues in enzyme active sites .
-
Triazole Moiety: Participates in hydrogen bonding and π-π stacking with biological targets, as seen in kinase inhibitors.
-
Bromophenyl Group: Introduces hydrophobic interactions and potential halogen bonding with proteins.
Anticancer Activity
Triazole-oxadiazole hybrids often target tubulin polymerization or topoisomerase II. For instance, compound 9 in a related study showed cytotoxicity comparable to vinblastine against colon carcinoma cells . Molecular docking studies could validate interactions with these targets.
Future Research Directions
In Vitro and In Vivo Profiling
Priority studies should include:
-
Cytotoxicity Assays: Screening against NCI-60 cancer cell lines to identify potency (IC) and selectivity indices.
-
Antimicrobial Testing: Evaluation of minimum inhibitory concentrations (MICs) using broth microdilution methods .
-
ADMET Profiling: Assessing metabolic stability, plasma protein binding, and hepatotoxicity to guide lead optimization.
Structural Modifications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume